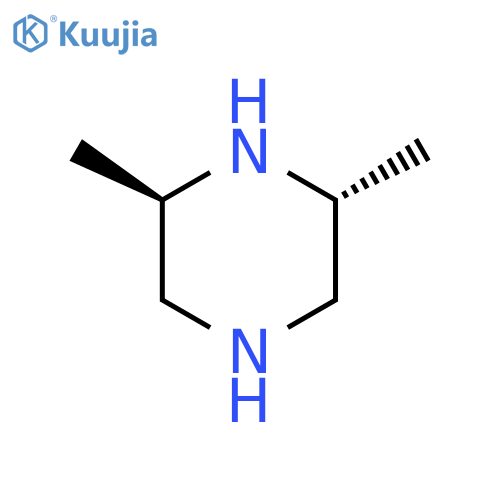

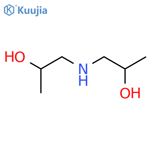

Method for selectively producing cis-2,6-dimethylpiperazine

,

Jpn. Kokai Tokkyo Koho,

From Jpn. Kokai Tokkyo Koho, 08034773, 06 Feb 1996,

08034773,

06 Feb 1996